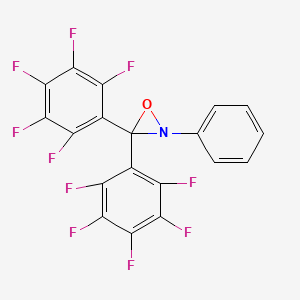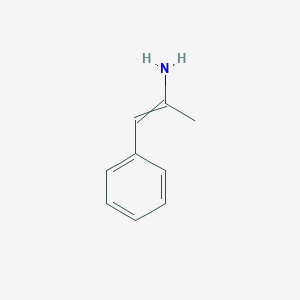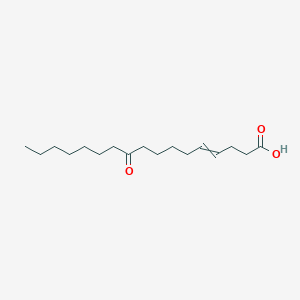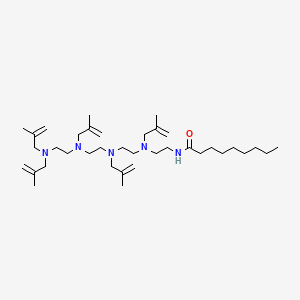
Benzeneacetic acid, 4-(4-oxo-2-((phenylmethyl)thio)-3(4H)-quinazolinyl)-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, 4-(4-oxo-2-((phenylmethyl)thio)-3(4H)-quinazolinyl)-, methyl ester is a complex organic compound with a unique structure that combines elements of benzeneacetic acid, quinazoline, and thioether functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-(4-oxo-2-((phenylmethyl)thio)-3(4H)-quinazolinyl)-, methyl ester typically involves multiple steps. One common approach is the condensation of 2-aminobenzamide with benzyl mercaptan to form the quinazoline core, followed by acylation with benzeneacetic acid derivatives. The final step involves esterification with methanol under acidic conditions to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetic acid, 4-(4-oxo-2-((phenylmethyl)thio)-3(4H)-quinazolinyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinazoline core can be reduced under specific conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of the quinazoline core can produce dihydroquinazoline derivatives.
Aplicaciones Científicas De Investigación
Benzeneacetic acid, 4-(4-oxo-2-((phenylmethyl)thio)-3(4H)-quinazolinyl)-, methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of Benzeneacetic acid, 4-(4-oxo-2-((phenylmethyl)thio)-3(4H)-quinazolinyl)-, methyl ester involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, modulating their activity. The thioether group may also play a role in its bioactivity by influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Shares the quinazoline core but lacks the thioether group.
4-Oxo-2-phenyl-4H-chromene-7,8-diyl dibenzoate: Contains a similar aromatic structure but differs in functional groups.
Uniqueness
Benzeneacetic acid, 4-(4-oxo-2-((phenylmethyl)thio)-3(4H)-quinazolinyl)-, methyl ester is unique due to the combination of its quinazoline core, thioether group, and benzeneacetic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
102038-01-7 |
|---|---|
Fórmula molecular |
C24H20N2O3S |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
methyl 2-[4-(2-benzylsulfanyl-4-oxoquinazolin-3-yl)phenyl]acetate |
InChI |
InChI=1S/C24H20N2O3S/c1-29-22(27)15-17-11-13-19(14-12-17)26-23(28)20-9-5-6-10-21(20)25-24(26)30-16-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3 |
Clave InChI |
WLRQHEZBYSYMQK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Di[1,1'-biphenyl]-2-yl octadecyl phosphite](/img/structure/B14333017.png)



![Glycine, N-[1-oxo-2-(sulfothio)propyl]-](/img/structure/B14333044.png)




![3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14333079.png)



